
Acetohydroxamic acid, N-fluoren-1-YL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, N-fluoren-1-YL- is a chemical compound known for its unique structure and properties It is a derivative of acetohydroxamic acid, where the hydroxamic acid group is attached to a fluorenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetohydroxamic acid, N-fluoren-1-YL- typically involves the reaction of fluorenylamine with acetohydroxamic acid. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Acetohydroxamic acid, N-fluoren-1-YL- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetohydroxamic acid, N-fluoren-1-YL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine or hydroxylamine.
Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetohydroxamic acid, N-fluoren-1-YL- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Acetohydroxamic acid, N-fluoren-1-YL- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorenyl group may also interact with cellular membranes or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-fluoren-2-YL-acetohydroxamic acid
- N-fluoren-3-YL-acetohydroxamic acid
- N-fluoren-4-YL-acetohydroxamic acid
Uniqueness
Acetohydroxamic acid, N-fluoren-1-YL- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
22251-01-0 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-(9H-fluoren-1-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16(18)15-8-4-7-13-12-6-3-2-5-11(12)9-14(13)15/h2-8,18H,9H2,1H3 |
Clave InChI |
DBKZXQGMXSUXEF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC2=C1CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


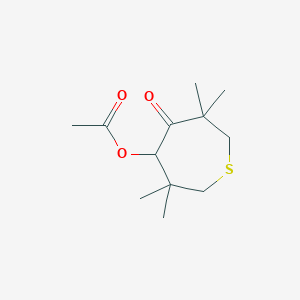


![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

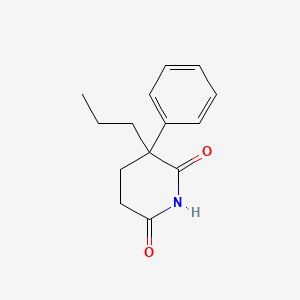

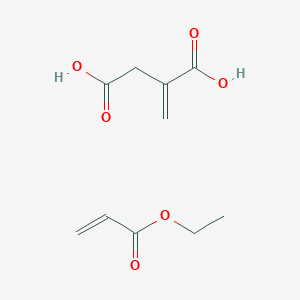

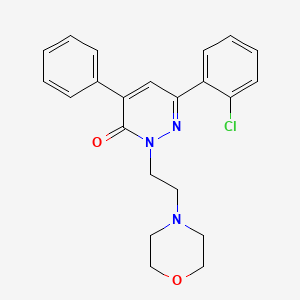
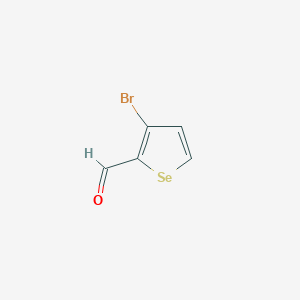
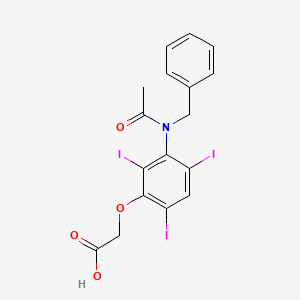
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
